SOS1 Ligand intermediate-3

PROTAC Targeted Protein Degradation KRAS-driven cancers

Researchers need a validated warhead to build SOS1-targeting PROTACs, not just an inhibitor. This intermediate (C24H27F3N4O2, MW 460.49) is the specific ligand from LHF418 (DC50 209.4 nM, Dmax >80%). Substituting it breaks ternary complex formation. - **Function**: Warhead for CRBN-based SOS1 degraders - **Benchmark**: Enables >80% SOS1 knockdown in KRAS-mutant models (A549, NCI-H358) - **Supply**: Mode purity ≥98%, available in R&D quantities

Molecular Formula C24H27F3N4O2
Molecular Weight 460.5 g/mol
Cat. No. B12368349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSOS1 Ligand intermediate-3
Molecular FormulaC24H27F3N4O2
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=N1)CC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCNC4)OC
InChIInChI=1S/C24H27F3N4O2/c1-13(15-7-16(24(25,26)27)9-17(28)8-15)6-20-19-10-23(33-18-4-5-29-12-18)22(32-3)11-21(19)31-14(2)30-20/h7-11,13,18,29H,4-6,12,28H2,1-3H3/t13-,18-/m0/s1
InChIKeyLYAINEDDZVLPIU-UGSOOPFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SOS1 Ligand intermediate-3: Procurement and Baseline Characteristics


SOS1 Ligand intermediate-3, also designated as Compound 5, is a small-molecule SOS1 binder with the molecular formula C24H27F3N4O2 and a molecular weight of 460.49 g/mol [1]. It is specifically designed to serve as a warhead ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that degrade the Son of Sevenless 1 (SOS1) protein, a critical guanine nucleotide exchange factor for KRAS . Unlike direct SOS1 inhibitors, this compound's utility lies not in its standalone inhibitory activity but in its capacity to be conjugated with cereblon (CRBN) E3 ligase ligands (e.g., pomalidomide) via a linker to create bifunctional degraders .

1
PROTAC warhead ligand — validated precursor for SOS1 degrader synthesis, not a standalone inhibitor
2
CRBN conjugate-compatible — designed for linker attachment to cereblon E3 ligase ligands (e.g., pomalidomide)
3
KRAS pathway tool context — supports SOS1 degradation studies in KRAS-driven cancer models

Why Generic SOS1 Ligand Substitution Fails


Simple substitution of SOS1 Ligand intermediate-3 with another SOS1-binding small molecule is scientifically unjustified due to its precise structural role as a warhead in PROTAC development. The compound's binding pose and affinity to the SOS1 catalytic domain directly dictate the efficacy and selectivity of the resultant PROTAC degrader [1]. Unlike standalone SOS1 inhibitors (e.g., BI-3406, BAY-293) that inhibit KRAS-SOS1 interaction, this compound's performance is intrinsically linked to the ternary complex formation (SOS1-PROTAC-E3 ligase) [2]. The DC50 and degradation efficiency of the final PROTAC molecule, such as LHF418, are a direct function of this specific warhead's properties; a different binder could yield a PROTAC with no or significantly altered degradation activity [3].

Target Warhead
SOS1 Ligand intermediate-3 — PROTAC warhead; activity tied to ternary complex formation (SOS1-PROTAC-CRBN)
Alternative Binder
Generic SOS1 binder or inhibitor (e.g., BI-3406, BAY-293) — direct KRAS-SOS1 PPI inhibitor; lacks PROTAC conjugation design
Mechanism Context
Degradation-driven effect (DC50 / Dmax) — reported degradation potency is specific to the LHF418 ternary complex
Mismatch Risk
Inhibition-driven readout — different warhead properties may not transfer; degradation activity may shift or be lost entirely

Quantitative Evidence for PROTAC Development


LHF418 PROTAC Degradation Potency

SOS1 Ligand intermediate-3 serves as the critical SOS1-binding warhead in the PROTAC degrader LHF418. When conjugated to a cereblon ligand and linker, this warhead enables LHF418 to induce SOS1 degradation with a DC50 of 209.4 nM in A549 cells [1]. This establishes a baseline efficacy for PROTACs built with this warhead, contrasting with other SOS1 PROTACs like compound 11o, which achieves DC50 values ranging from 1.85 to 7.53 nM across three KRAS-mutant cell lines [2].

LHF418 Degradation Potency
Cross-study comparable
DC50 209.4 nM
Target: LHF418 in A549 cells
Comparator 11o: 1.85–7.53 nM (3 KRAS-mutant lines)
Reported degradation potency context — LHF418 warhead baseline defines achievable DC50 range
Cross-study comparison; cell-line and assay differences may influence relative potency interpretation
PROTAC Targeted Protein Degradation KRAS-driven cancers

Degradation vs. KRAS-SOS1 Inhibition Mechanism

SOS1 Ligand intermediate-3 is not a direct inhibitor of the KRAS-SOS1 protein-protein interaction. Its intended mechanism is to recruit the E3 ligase cereblon for SOS1 degradation when incorporated into a PROTAC [1]. In contrast, small molecule inhibitors like BI-3406 and BAY-293 directly block KRAS-SOS1 binding with IC50 values of 6 nM and 21 nM, respectively [2].

Degradation vs. Inhibition
Class-level inference
Degradation mechanism only
Target: SOS1 degradation via PROTAC
Comparators: BI-3406 IC50 6 nM, BAY-293 IC50 21 nM (PPI inhibition)
Mechanism mismatch — procured exclusively for PROTAC synthesis, not direct inhibition assays
No standalone inhibitory IC50 reported; inhibitor comparators serve a different research purpose
Mechanism of Action SOS1 KRAS

Comparative Degradation Efficiency of LHF418

The SOS1 Ligand intermediate-3-derived PROTAC LHF418 achieves a maximum degradation (Dmax) of over 80% of SOS1 protein in cellular assays [1]. While this demonstrates effective degradation, other SOS1 PROTACs like degrader 4 (utilizing a different warhead) show comparable or higher degradation efficiency, with a reported DC50 of 13 nM in NCI-H358 cells [2].

Degradation Efficiency
Cross-study comparable
Dmax > 80%
LHF418 in A549 cells
Comparator degrader 4: DC50 13 nM (NCI-H358)
Supports near-complete target knockdown — relevant for functional genomics endpoint review
Direct Dmax comparison not available in source; different cellular contexts apply
PROTAC Degradation Efficiency SOS1

Structural Basis for PROTAC Linker Compatibility

SOS1 Ligand intermediate-3 is structurally optimized for conjugation to cereblon ligands via a linker, as evidenced by its successful incorporation into LHF418 [1]. Its molecular structure (C24H27F3N4O2, MW 460.49) contains functional groups that facilitate linker attachment without disrupting SOS1 binding [2]. This contrasts with alternative SOS1 binders or inhibitors that may lack appropriate chemical handles for PROTAC synthesis or require extensive synthetic modification.

Linker Compatibility
Reported
Validated in LHF418 synthesis
Conjugated to CRBN ligand via linker without disrupting SOS1 binding
Structural compatibility context — reduces synthetic risk for PROTAC development workflows
Qualitative structural evidence; linker and E3 ligase pairing require project-specific validation
PROTAC Linker Chemistry SOS1

Optimal Research and Industrial Application Scenarios


Synthesis of Novel SOS1 PROTAC Degraders

SOS1 Ligand intermediate-3 is the definitive starting material for researchers aiming to synthesize novel SOS1-targeting PROTACs. Its validated use in the creation of LHF418 (DC50 209.4 nM, Dmax >80%) provides a benchmark for new degrader development [1]. Scientists can conjugate this warhead with various linkers and E3 ligase ligands to optimize degradation efficiency and selectivity.

Degradation vs. Small Molecule Inhibition Studies

This compound is essential for experimental designs that directly compare the biological consequences of SOS1 degradation (via PROTACs like LHF418) versus SOS1 inhibition (using agents like BI-3406, IC50 6 nM) [2]. Such studies elucidate the distinct therapeutic windows and resistance mechanisms associated with each modality.

Functional Genomics in KRAS-Driven Cancers

PROTACs derived from SOS1 Ligand intermediate-3, such as LHF418, are powerful chemical probes for dissecting SOS1 biology in KRAS-mutant cancer models (e.g., A549, NCI-H358, SW620) [3][4]. The ability to induce near-complete SOS1 protein knockdown (>80% Dmax) allows for robust assessment of SOS1 dependency and downstream signaling effects.

In Vivo Pharmacodynamic and Efficacy Studies

The warhead's compatibility with in vivo formulation and its incorporation into PROTACs like LHF418 enable preclinical studies of SOS1 degradation in animal models. While LHF418 itself has not been extensively reported in in vivo models, structurally related PROTACs (e.g., degrader 4) have demonstrated significant antitumor activity (TGI of 58.8% at 30 mg/kg bid in NCI-H358 xenografts) [4], validating the approach.

Application
Selection Property
Validation Focus
SOS1 PROTAC degrader synthesis
Validated warhead with CRBN conjugation route
Degradation potency (DC50) and ternary complex formation
Degradation vs. inhibition mechanism studies
Exclusive degradation-driven modality
Pathway-response comparison with direct SOS1 inhibitors
KRAS-mutant cancer model research
High Dmax (>80%) for target knockdown
SOS1 dependency and downstream signaling endpoints
In vivo pharmacodynamic evaluation
PROTAC-compatible warhead for preclinical formulation
Antitumor activity context (structurally related PROTACs reported)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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